Product packaging for 4-Fluoro-5-methylpyrimidin-2-amine(Cat. No.:)

4-Fluoro-5-methylpyrimidin-2-amine

Cat. No.: B13103205
M. Wt: 127.12 g/mol
InChI Key: ULGYXZSFBURRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-methylpyrimidin-2-amine is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This aminopyrimidine scaffold is a key intermediate in synthesizing more complex molecules, particularly for developing potential pharmaceuticals and PET imaging agents. The strategic introduction of fluorine atoms into lead compounds is a common practice in drug design to modulate properties such as lipophilicity, metabolic stability, and membrane permeability . Similar 5-fluoro-2-aminopyrimidine derivatives have been synthesized via silver-promoted selective fluorination, highlighting the relevance of this chemical class for creating targeted bioactive molecules . Researchers utilize such substituted pyrimidines as core structures for designing inhibitors of various enzymes, including nitric oxide synthase (iNOS) and kinases . In specific biological screenings, certain 5-fluoro-2-aminopyrimidine analogs have demonstrated potent inhibitory effects on immune-activated nitric oxide production, suggesting potential research applications in immunology and inflammation studies . This compound is intended for research purposes by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use in humans or animals. Please inquire for availability, as this high-purity specialty chemical may require synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6FN3 B13103205 4-Fluoro-5-methylpyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6FN3

Molecular Weight

127.12 g/mol

IUPAC Name

4-fluoro-5-methylpyrimidin-2-amine

InChI

InChI=1S/C5H6FN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9)

InChI Key

ULGYXZSFBURRIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1F)N

Origin of Product

United States

The Evolution and Foundational Discoveries of Pyrimidine Chemistry

The journey into the world of pyrimidines began in the 19th century, with the isolation of derivatives like alloxan. wikipedia.org However, a significant breakthrough occurred in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine (B1678525), specifically barbituric acid, from urea (B33335) and malonic acid. wikipedia.org The term "pyrimidine" itself was coined in 1884 by Pinner, drawing from the structural similarities to pyridine (B92270) and amidine. umich.edu A pivotal moment in understanding the biological role of pyrimidines came in 1893 when Albrecht Kossel and Albert Neumann isolated these compounds from calf thymus tissues. studysmarter.co.uk Further solidifying their importance, the pyrimidine bases cytosine, thymine, and uracil (B121893) were identified as integral components of nucleic acids. britannica.comwikipedia.org These foundational discoveries paved the way for a deeper exploration of pyrimidine chemistry and its profound biological implications.

Structural and Electronic Features of the Pyrimidine Nucleus

The pyrimidine (B1678525) ring is a six-membered aromatic heterocycle with four carbon and two nitrogen atoms. microbenotes.comvedantu.combritannica.com This arrangement results in a π-deficient system, meaning the electron density is significantly reduced, particularly at the 2-, 4-, and 6-positions. wikipedia.orgscialert.net This electron deficiency is a direct consequence of the high electronegativity of the nitrogen atoms. scialert.net

The electronic properties of the pyrimidine ring are characterized by:

Reduced Basicity: Compared to pyridine (B92270), the presence of a second nitrogen atom in the pyrimidine ring markedly lowers its basicity. wikipedia.orgscialert.net

Facilitated Nucleophilic Substitution: The electron-deficient nature of the 2-, 4-, and 6-positions makes them susceptible to nucleophilic attack. wikipedia.orgbhu.ac.in

Difficult Electrophilic Substitution: Conversely, electrophilic aromatic substitution is more challenging and typically occurs at the less electron-deficient 5-position. wikipedia.org

These electronic characteristics dictate the reactivity of the pyrimidine scaffold and are fundamental to its diverse applications in chemical synthesis. The introduction of various substituents can further modulate these properties, allowing for the fine-tuning of the molecule's reactivity and biological activity. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 5 Methylpyrimidin 2 Amine

Reactivity of the Pyrimidine (B1678525) Ring System in 4-Fluoro-5-methylpyrimidin-2-amine

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms (C2, C4, and C6). Conversely, electrophilic substitution on the pyrimidine ring is generally difficult and requires the presence of activating, electron-donating groups. researchgate.netbhu.ac.in

The exocyclic amino group at the C2 position is a primary site for reactions such as N-alkylation and N-acylation. These reactions are fundamental in modifying the properties of the molecule and for the synthesis of more complex derivatives.

N-Alkylation: The 2-amino group can be alkylated using various alkylating agents, such as alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide. organic-chemistry.orgresearchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent can significantly influence the reaction's efficiency and selectivity, minimizing side reactions like over-alkylation to form tertiary amines or quaternary ammonium (B1175870) salts. numberanalytics.com For instance, the use of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) in a polar aprotic solvent such as acetonitrile (B52724) is a common strategy to achieve mono-alkylation of secondary amines. numberanalytics.com While direct alkylation of primary amines can sometimes lead to mixtures of products, careful control of reaction conditions can favor the desired mono-alkylated product. organic-chemistry.org

N-Acylation: The 2-amino group readily undergoes acylation with acylating agents like acid chlorides or acid anhydrides to form the corresponding amides. This reaction is a common method for introducing an acyl group onto an amine. researchgate.netnih.gov The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acid byproduct. The N-acylation of aminopyrimidines is a well-established transformation in organic synthesis. nih.gov

A representative table of potential N-alkylation and N-acylation reactions is presented below, based on general knowledge of amine reactivity.

Reaction Type Reagent Typical Conditions Expected Product
N-AlkylationMethyl iodideK₂CO₃, Acetonitrile, rt4-Fluoro-N,5-dimethylpyrimidin-2-amine
N-AlkylationBenzyl bromideNaH, DMF, 0 °C to rtN-Benzyl-4-fluoro-5-methylpyrimidin-2-amine
N-AcylationAcetyl chloridePyridine, CH₂Cl₂, 0 °C to rtN-(4-Fluoro-5-methylpyrimidin-2-yl)acetamide
N-AcylationBenzoyl chlorideTriethylamine, THF, rtN-(4-Fluoro-5-methylpyrimidin-2-yl)benzamide

The reactivity of the carbon atoms in the pyrimidine ring is significantly influenced by the substituents.

Reactions at C4: The C4 position is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the fluorine atom, a good leaving group in this context, and the electron-withdrawing nature of the adjacent nitrogen atom. libretexts.orgyoutube.com Nucleophiles can displace the fluoride (B91410) ion to form a variety of 4-substituted pyrimidine derivatives. The reactivity order for halogens in SNAr reactions on pyrimidines is often F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions, because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. libretexts.orgyoutube.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can participate in these reactions. mdpi.comnih.gov

Reactions at C6: The C6 position is also susceptible to nucleophilic attack, though generally less so than the C4 position in a 4-halopyrimidine. stackexchange.com The proximity to two nitrogen atoms enhances its electrophilicity.

A summary of potential reactions at the carbon positions is provided in the table below.

Carbon Position Reaction Type Reagent Typical Conditions Expected Product
C4Nucleophilic Aromatic SubstitutionAmmoniaEtOH, sealed tube, heat5-Methylpyrimidine-2,4-diamine
C4Nucleophilic Aromatic SubstitutionSodium methoxideMethanol, reflux4-Methoxy-5-methylpyrimidin-2-amine
C5Electrophilic Aromatic SubstitutionBromineAcetic acid5-Bromo-4-fluoro-5-methylpyrimidin-2-amine (hypothetical)

The fluorine and methyl substituents have opposing electronic effects that modulate the reactivity of the pyrimidine ring.

The methyl group at the C5 position is electron-donating through hyperconjugation and a weak inductive effect (+I effect). This donation of electron density slightly activates the ring towards electrophilic attack, particularly at the C5 position itself, and can have a modest deactivating effect on nucleophilic attack at the adjacent C4 and C6 positions.

The 2-amino group is a strong electron-donating group through resonance (+M effect), which increases the electron density of the pyrimidine ring, particularly at the C4 and C6 positions. This activating effect counteracts the electron-withdrawing nature of the ring nitrogens, making electrophilic substitution more feasible than in an unsubstituted pyrimidine, while also influencing the regioselectivity of nucleophilic attack.

The net reactivity of the molecule is a balance of these competing electronic influences. The strong activating effect of the fluorine atom at C4 for nucleophilic substitution is a dominant feature of the molecule's chemistry.

Elucidation of Reaction Mechanisms for Key Transformations of this compound

The key transformations of this compound are expected to proceed through well-established reaction mechanisms.

The N-alkylation and N-acylation of the 2-amino group follow standard nucleophilic substitution and nucleophilic acyl substitution mechanisms, respectively. In N-alkylation with an alkyl halide, the reaction is typically an SN2 process. For N-acylation with an acid chloride, the mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of the chloride leaving group.

The most significant reaction at the pyrimidine ring itself is the nucleophilic aromatic substitution (SNAr) at the C4 position. This reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition of the nucleophile: The nucleophile attacks the electron-deficient C4 carbon, breaking the C=N pi bond and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, including the nitrogen atoms.

Elimination of the leaving group: The aromaticity of the pyrimidine ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

The rate-determining step is typically the formation of the Meisenheimer complex. The presence of the electron-withdrawing fluorine atom and the ring nitrogen atoms stabilizes this intermediate, thereby facilitating the reaction.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is influenced by factors such as pH and the presence of oxidizing or reducing agents.

Fluorinated pyrimidines can be susceptible to degradation under certain conditions. For instance, some fluorinated pyrimidines can undergo hydrolytic degradation, particularly at extreme pH values. The C-F bond itself is generally strong, but the reactivity of the pyrimidine ring can lead to degradation pathways that may or may not involve this bond directly. acs.org

Under acidic conditions , the nitrogen atoms of the pyrimidine ring can be protonated, which can affect the molecule's stability and reactivity. Protonation can further activate the ring towards nucleophilic attack. While specific degradation pathways for this compound are not documented in the provided search results, analogous fluorinated pyrimidines are known to degrade under acidic conditions. cdnsciencepub.com

Under basic conditions , the amino group can be deprotonated, although this requires a strong base. More likely, nucleophilic attack by hydroxide (B78521) ions at the activated C4 position could lead to the formation of the corresponding 4-hydroxypyrimidine (B43898) derivative, representing a degradation pathway through hydrolysis.

The stability of the compound would also depend on its susceptibility to oxidation and reduction, which would be influenced by the specific reagents and conditions employed.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Fluoro 5 Methylpyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for ¹H, ¹³C, and ¹⁹F NMR of 4-Fluoro-5-methylpyrimidin-2-amine, which is crucial for elucidating the molecule's structural framework, is not available in the public domain. Consequently, a detailed assignment of chemical shifts and coupling constants cannot be provided.

Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation

No specific ¹H and ¹³C NMR spectra or peak assignments for this compound were found.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Specific ¹⁹F NMR data, which would provide critical information about the chemical environment of the fluorine atom, remains un-reported in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY is instrumental in confirming the connectivity and spatial relationships between atoms in a molecule. However, without the foundational 1D NMR data and specific studies on this compound, no information on its 2D NMR analysis could be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the theoretical exact mass of this compound can be calculated, no experimental HRMS data has been published. Such data would confirm the elemental composition of the molecule with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the electronic transitions of this compound, which are analyzed by UV-Vis spectroscopy, is not available. This data would provide insights into the conjugated systems within the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state molecular geometry and crystal packing based on experimental crystallographic findings cannot be provided at this time.

While the specific crystal structure of this compound remains undetermined, insights into its potential solid-state conformation and intermolecular interactions can be inferred from the crystallographic analysis of structurally related pyrimidine (B1678525) derivatives. Studies on similar fluorinated and methylated pyrimidines consistently demonstrate the significant influence of substituent positioning on molecular packing and hydrogen bonding networks.

For instance, the crystal structures of related compounds often feature planar pyrimidine rings. The fluorine and methyl groups, along with the amine substituent, would be expected to play crucial roles in directing the crystal packing. It is probable that the amine group would act as a hydrogen bond donor, while the pyrimidine nitrogen atoms would serve as acceptors, leading to the formation of hydrogen-bonded dimers or more extended supramolecular architectures. The presence and orientation of the fluorine atom could also introduce specific intermolecular contacts, such as C–H···F or F···F interactions, which would further stabilize the crystal lattice.

To definitively elucidate the three-dimensional arrangement of this compound in the solid state, experimental determination of its crystal structure via single-crystal X-ray diffraction is necessary. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as a detailed understanding of the intermolecular forces that govern its crystal packing.

Computational Chemistry and Theoretical Studies of 4 Fluoro 5 Methylpyrimidin 2 Amine

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps)

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized.

For pyrimidine (B1678525) derivatives, the HOMO and LUMO are often distributed across the π-system of the ring and its substituents. In a study of a related pyrimidine derivative, N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, the HOMO energy was calculated to be -6.2613 eV and the LUMO energy was -0.8844 eV, indicating its potential as both an electron donor and acceptor. Theoretical calculations for 4-Fluoro-5-methylpyrimidin-2-amine would similarly map the electron density of these frontier orbitals, revealing how the fluorine and methyl substituents influence the electronic distribution and reactivity of the pyrimidine core.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative (Note: This data is for N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine and is provided for illustrative purposes.)

ParameterEnergy (eV)
EHOMO-6.2613
ELUMO-0.8844
Energy Gap (ΔE)5.3769

Data sourced from a study on a related pyrimidine derivative.

Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules, such as optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the molecule's structure. For this compound, DFT would predict the planarity of the pyrimidine ring and the precise orientation of the amino and methyl groups. These calculations also yield parameters that help predict reactivity, such as ionization potential, electron affinity, electronegativity, and chemical hardness, which can be derived from the HOMO and LUMO energies.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By mapping the potential energy surface (PES) as a function of key dihedral angles, computational methods can determine the lowest energy (most stable) conformation of this compound. This is crucial for understanding its interactions with biological targets, as the bioactive conformation may not be

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug design, establishing mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. While specific QSAR and QSPR studies exclusively focused on this compound are not extensively documented in the public domain, the principles can be inferred from research on analogous pyrimidine derivatives.

These studies typically involve the calculation of various molecular descriptors, which are numerical values that characterize the chemical structure. These descriptors fall into several categories:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters like dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electronegative fluorine atom and the amino group significantly influence the electronic properties of the pyrimidine ring.

Steric Descriptors: These describe the size and shape of the molecule. Parameters such as molecular volume, surface area, and specific steric indices are calculated. The methyl group at the 5-position of the pyrimidine ring is a key steric feature of this compound.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, reflecting its connectivity and branching.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, a form of QSPR, has been conducted on various 2-aminopyrimidine (B69317) derivatives. For instance, studies on 2-amino-1,4-dihydropyrimidines have shown that these compounds can be designed to have acceptable pharmacokinetic and drug-like properties. researchgate.net Similarly, research on 2-amino-4-chloro-pyrimidine derivatives indicated that most of the studied compounds were predicted to have good bioavailability scores and no skin sensitization properties. nih.gov These findings suggest that a QSAR/QSPR approach applied to this compound could similarly help in optimizing its ADMET profile.

A hypothetical QSAR study on a series of this compound analogs might reveal that substitutions at the amino group or modifications of the methyl group could modulate biological activity against a specific target. By correlating these structural changes with activity data, a predictive model could be developed to design more potent and selective compounds.

Descriptor CategoryExamples of DescriptorsRelevance to this compound
Electronic Dipole Moment, Partial Charges, HOMO/LUMO EnergiesThe fluorine and amino groups create a specific electronic environment.
Steric Molecular Volume, Surface Area, OvalityThe methyl group and overall ring structure define its size and shape.
Hydrophobic LogP, Molar RefractivityInfluences solubility and membrane permeability.
Topological Connectivity Indices, Wiener IndexDescribes the branching and connectivity of the atoms.

Application in Ligand-Target Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as this compound, might interact with the active site of a protein, thereby predicting its potential as an inhibitor or activator.

In another study, derivatives of 2-amino-4-chloro-pyrimidine were docked into the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) to assess their potential as antiviral agents. nih.gov The results of such studies typically provide a binding energy score, which estimates the affinity of the ligand for the protein, and a detailed view of the binding pose, showing specific interactions like hydrogen bonds and hydrophobic contacts.

For this compound, a molecular docking study would involve placing the molecule into the active site of a target protein of interest. The fluorine atom, with its high electronegativity, could act as a hydrogen bond acceptor. The amino group is a classic hydrogen bond donor and acceptor. The methyl group can participate in hydrophobic interactions within the binding pocket. The pyrimidine core itself can form π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

The insights gained from such docking studies are invaluable for lead optimization. By understanding the key interactions that govern binding, medicinal chemists can design new analogs of this compound with improved affinity and selectivity for the target protein.

Interacting Group of this compoundPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Amino Group (-NH2) Hydrogen Bond Donor/AcceptorAspartic Acid, Glutamic Acid, Serine, Threonine
Fluorine Atom (-F) Hydrogen Bond Acceptor, Halogen BondArginine, Lysine, Serine
Pyrimidine Ring π-π Stacking, van der WaalsPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Methyl Group (-CH3) Hydrophobic InteractionAlanine, Valine, Leucine, Isoleucine

Applications in Chemical Research and Advanced Materials Science

Ligand Design and Coordination Chemistry

The nitrogen atoms within the pyrimidine (B1678525) ring and the exocyclic amino group of 4-Fluoro-5-methylpyrimidin-2-amine make it an excellent candidate for acting as a ligand in coordination chemistry. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, forming stable coordination complexes.

The structure of this compound allows it to act as a monodentate or bidentate ligand. As a monodentate ligand, it can coordinate to a metal center through either one of the ring nitrogens or the exocyclic amino group. In its bidentate mode, it can form a chelate ring by coordinating through both a ring nitrogen and the amino group, a common and stabilizing interaction observed in many aminopyrimidine and aminopyridine metal complexes.

The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyrimidine ring can electronically tune the properties of the ligand. This can influence the stability of the resulting metal complexes and their subsequent reactivity. Research on related aminopyridine complexes has shown that such substitutions can impact the catalytic activity and electronic properties of the metal center. For instance, various transition metal complexes with aminopyridine-based ligands have been synthesized and characterized, demonstrating their versatility in coordination. mdpi.comnih.govmdpi.com

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsPotential Metal Ions
MonodentateRing NitrogenPd(II), Pt(II), Cu(II), etc.
MonodentateAmino NitrogenPd(II), Pt(II), Cu(II), etc.
Bidentate (Chelating)Ring Nitrogen and Amino NitrogenPd(II), Rh(I), Ru(II), etc.

This table represents hypothetical coordination modes based on the structure of this compound and the known coordination chemistry of similar ligands.

Transition metal complexes bearing nitrogen-containing ligands are pivotal in homogeneous catalysis. While specific catalytic applications of this compound complexes are not yet reported, their potential can be inferred from the well-established catalytic activity of similar structures.

Palladium complexes are extensively used as catalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.org The ligands coordinated to the palladium center play a crucial role in the efficiency of the catalytic cycle.

A hypothetical palladium complex of this compound could potentially serve as an efficient catalyst for these transformations. The ligand would stabilize the palladium center and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. The electronic properties imparted by the fluoro and methyl groups could enhance catalytic turnover and stability. For instance, related aminopyridine ligands have been used to create highly active palladium catalysts for Suzuki and Heck reactions.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1Reactant 2Catalyst System (Hypothetical)Product
Aryl HalideArylboronic AcidPd(OAc)₂, (this compound)₂Biaryl
Vinyl HalideVinylboronic AcidPd(PPh₃)₄, this compoundDiene

This table illustrates a general Suzuki-Miyaura reaction scheme where a complex of this compound could potentially be employed as a ligand.

Metal complexes of rhodium, ruthenium, and iridium with nitrogen-containing ligands are known to be effective catalysts for hydrogenation and other hydroelementation reactions. These reactions are essential in the synthesis of fine chemicals and pharmaceuticals. A complex of this compound could potentially catalyze the addition of hydrogen or other E-H bonds (where E = B, Si, N, etc.) across unsaturated substrates like alkenes and alkynes. The ligand's structure would influence the stereoselectivity and efficiency of these transformations.

Transition metal complexes can also catalyze a variety of oxidation and reduction reactions. The oxidation of sulfides to sulfoxides is an important transformation in organic synthesis. Metal complexes with aminopyrimidine-type ligands could potentially catalyze this reaction with high selectivity, avoiding over-oxidation to the sulfone. The electronic nature of the this compound ligand could be fine-tuned to modulate the reactivity of the metal center for such selective transformations.

Application of this compound Metal Complexes in Catalysis

Materials Science and Functional Materials Development

The unique combination of a fluorinated pyrimidine core and a reactive amine group in this compound makes it a promising candidate for the development of advanced functional materials. While specific examples are yet to be documented, its structural features suggest potential applications in areas such as liquid crystals, polymers, and metal-organic frameworks (MOFs).

The presence of the pyrimidine ring can impart desirable electronic and photophysical properties, while the fluorine atom can enhance thermal stability and introduce specific intermolecular interactions. The amino group provides a reactive handle for polymerization or for incorporation into larger supramolecular assemblies. For instance, similar heterocyclic compounds are used as building blocks for organic light-emitting diodes (OLEDs) and other electronic materials. The potential for hydrogen bonding and π-π stacking interactions could also be exploited in the design of self-assembling materials and liquid crystals.

Investigation of Photophysical Properties (e.g., Fluorescence, Aggregation-Induced Emission)

The inherent photophysical properties of aminopyrimidine derivatives make them attractive candidates for the development of fluorescent materials. The 2-aminopyridine (B139424) scaffold, a related structure, is known for its high fluorescence quantum yield (Φ = 0.6), making it a promising base for fluorescent probes. mdpi.com Research into substituted 2-aminopyridines and 2,4,5-triaminopyrimidines has demonstrated that these cores can produce molecules with significant fluorescence, often in the blue region of the spectrum. mdpi.comresearchgate.net

Scientists have synthesized various fluorescent molecules based on the aminopyridine scaffold, noting that their emission characteristics are influenced by substituents and the solvent environment. mdpi.comsciforum.net For instance, studies on 2-amino-3-cyanopyridine (B104079) derivatives showed that fluorescence wavelength shifts with solvent polarity, indicating a change in charge distribution upon electronic excitation. sciforum.net

A particularly interesting photophysical phenomenon is Aggregation-Induced Emission (AIE), where molecules that are weakly fluorescent in solution become highly emissive upon aggregation. 5z.comnih.gov This "turn-on" fluorescence is advantageous for developing bioprobes, as it reduces background signal. 5z.com The AIE effect is often observed in molecules with complex structures that have restricted intramolecular rotation in the aggregated state. rsc.org While direct AIE studies on this compound are not extensively documented, the development of AIE-active polymers and small molecules suggests that the pyrimidine scaffold could be incorporated into novel AIEgens for applications in sensing and imaging. rsc.orgrsc.org

Development of Organic Electronic and Optical Materials

The pyrimidine core is a valuable building block in materials science. Derivatives such as 5-fluoro-4-methoxypyrimidin-2-amine (B595104) and methyl 4-((5-fluoropyrimidin-2-yl)amino)benzoate are utilized in the synthesis of more complex molecules for potential use as organic electronic and optical materials. bldpharm.com The presence of the fluorinated pyrimidine unit can influence the electronic properties, stability, and intermolecular packing of the resulting materials, which are critical factors for their performance in electronic devices. These building blocks are part of a broader class of heterocyclic compounds used in the development of materials for applications ranging from organic monomers of covalent organic frameworks (COFs) to organic pigments. bldpharm.combldpharm.com

Chemosensors and pH Sensors Utilizing this compound Derivatives

The fluorescence properties of aminopyrimidine derivatives make them suitable for use in chemosensors. Fluorescent probes can be designed to "turn on" or shift their emission wavelength upon binding to a specific analyte. For example, polymers exhibiting aggregation-induced emission have been developed for the specific detection of Fe²⁺ ions. rsc.org The mechanism often involves the interaction of the analyte with the sensor molecule, leading to a change in its electronic structure or aggregation state, which in turn alters the fluorescence output. rsc.orgrsc.org

Derivatives of aminopyridines have been designed as "smart probes" that are initially non-fluorescent but become highly fluorescent after a specific chemical reaction, such as a click-labeling reaction. mdpi.com This principle can be applied to create highly selective sensors. Given that the electronic properties of the this compound core can be readily tuned, it represents a promising scaffold for the rational design of next-generation chemosensors and pH probes for environmental and biological monitoring.

Chemical Biology Probes and Mechanistic Studies

In chemical biology, small molecules are indispensable tools for probing complex biological systems. They can be used to study protein functions, validate drug targets, and investigate disease mechanisms.

Probing Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases. Small molecules that can modulate or report on these interactions are therefore highly valuable. Techniques like fluorescence resonance energy transfer (FRET) and protein fragment complementation assays (PCAs) often rely on probes to visualize and quantify PPIs in living cells. nih.gov

The incorporation of fluorinated non-canonical amino acids into proteins has emerged as a powerful method to probe protein structure and interactions using ¹⁹F NMR. anu.edu.au Similarly, small molecules containing a fluorine atom, like this compound derivatives, can serve as valuable probes. While specific studies detailing the use of this exact compound for probing PPIs are emerging, the aminopyrimidine scaffold is a common feature in molecules designed to inhibit PPIs, suggesting its potential in this area.

Enzyme Inhibition Studies for Target Validation (e.g., Kinase Inhibition, COX, iNOS)

The 2-aminopyrimidine (B69317) core is a well-established scaffold for designing enzyme inhibitors, particularly for protein kinases. Kinases are a major class of drug targets in oncology, and numerous inhibitors are based on this heterocyclic system. nih.govnih.govresearchgate.net The 2-aminopyrimidine moiety acts as a bioisostere of the adenine (B156593) base of ATP, allowing it to bind competitively to the kinase's ATP-binding site.

Derivatives of 2-aminopyrimidine have shown potent inhibition of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Polo-like kinase 1 (PLK1). nih.govnih.govmdpi.comresearchgate.net The substitution pattern on the pyrimidine ring and the aniline (B41778) group is critical for both potency and selectivity. nih.gov For instance, the presence of a fluorine atom at the 5-position of the pyrimidine ring has been a key feature in the design of potent CDK9 inhibitors. nih.gov

Below is a table summarizing the activity of several 2-aminopyrimidine derivatives in kinase inhibition studies.

Compound ClassTarget Kinase(s)Key FindingsReference
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A, Aurora BA lead compound showed potent inhibition with Ki values of 8.0 nM and 9.2 nM, respectively, and demonstrated anticancer activity. nih.gov nih.gov
5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diaminesCDK2, CDK9Compounds exhibited potent cytotoxicity against tumor cell lines and significant inhibition of both kinases. nih.gov nih.gov
2-Anilino-4-(thiazol-5-yl)pyrimidinesCDK2, CDK9Structure-guided design led to potent inhibitors with low nanomolar Ki values against CDK2. researchgate.net researchgate.net
5-arylethylidene-aminopyrimidine-2,4-dionesBRD4, PLK1A lead compound showed significant dual inhibition with IC₅₀ values of 0.029 µM (BRD4) and 0.094 µM (PLK1). mdpi.com mdpi.com
2,4-diaminopyrimidinesAurora AA synthesized compound showed high selectivity for Aurora A over Aurora B and induced G2/M cell cycle arrest. researchgate.net researchgate.net

Beyond kinases, derivatives of the related 2-aminopyridine scaffold have been developed as inhibitors of inducible nitric oxide synthase (iNOS), indicating the broader potential of these structures in enzyme-targeted drug discovery. nih.gov

Binding Affinity Studies with Biological Macromolecules (e.g., Tau Aggregates, DNA)

The ability of a molecule to bind with high affinity and specificity to a biological macromolecule is the foundation of its function as a probe or therapeutic. Pyrimidine derivatives, as structural mimics of nucleobases, are known to interact with DNA and RNA. mdpi.com This interaction can disrupt DNA synthesis and cell division, which is a key mechanism of action for several anticancer drugs. mdpi.com

The aggregation of intrinsically disordered proteins, such as Tau, is a hallmark of neurodegenerative diseases. There is significant interest in developing small molecules that can bind to Tau aggregates to either inhibit their formation or serve as imaging agents. nih.gov Studies with other heterocyclic compounds have shown that molecular shape and electronic properties are key determinants of binding affinity to Tau peptides. nih.gov The 4-amino-5-hydroxymethyl-2-methylpyrimidine, a close analogue of the title compound, has been identified in protein-bound crystal structures, confirming the ability of this scaffold to interact specifically with protein binding pockets. nih.gov The unique combination of a hydrogen-bond-donating amino group, a hydrogen-bond-accepting pyrimidine core, and an electron-withdrawing fluorine atom makes this compound a compelling candidate for binding studies with various biological macromolecules, including proteins and nucleic acids.

Development of Molecular Probes for Imaging or Mechanistic Research

The structural framework of this compound makes it a promising candidate for the development of sophisticated molecular probes. The presence of the fluorine-18 (B77423) isotope, a positron emitter, allows for its use in Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research.

Research into compounds with a similar "4-[18F]Fluoro-5-methylpyridin-2-yl" moiety has demonstrated their potential as PET tracers for imaging tau pathology in the brain, a hallmark of Alzheimer's disease. acs.org The synthesis of such tracers often involves a late-stage fluorination reaction, where the fluorine-18 is introduced into the molecule. The aminopyrimidine scaffold of this compound is well-suited for such chemical modifications.

Furthermore, the inherent fluorescence of some aminopyrimidine derivatives suggests that this compound could be a precursor for novel fluorescent probes. rsc.org These probes are instrumental in cell viability monitoring and other microscopy applications, allowing for the real-time visualization of biological processes. rsc.org The development of such probes from this compound would involve its conjugation to other molecules to create sensors for specific ions, pH levels, or biomolecules. nih.gov

Table 1: Potential Applications in Molecular Probe Development

Application Area Technique Potential Role of this compound
Neuroimaging PET Precursor for 18F-labeled radiotracers for imaging neurodegenerative diseases. acs.org
Cell Biology Fluorescence Microscopy Scaffold for the synthesis of fluorescent probes for cell viability and mechanistic studies. rsc.org

Synthetic Intermediates for Complex Molecular Architectures

The chemical reactivity of this compound makes it a valuable synthetic intermediate for the construction of more complex molecules. The pyrimidine ring is a common feature in many biologically active compounds, and the fluorine and methyl substituents on this particular molecule offer opportunities for regioselective reactions.

The synthesis of various substituted aminopyrimidines is a well-established area of organic chemistry. nih.govnih.gov These methods can be adapted to use this compound as a starting material to introduce the fluoromethyl-substituted pyrimidine core into larger molecular frameworks. For instance, the amino group can be readily diazotized and replaced with other functional groups, or it can participate in coupling reactions to form larger, more elaborate structures.

The development of scalable synthetic routes to related aminopyrimidines, such as 4-amino-5-aminomethyl-2-methylpyrimidine, highlights the industrial relevance of these intermediates. acs.org Such processes are crucial for the cost-effective production of pharmaceuticals and other high-value chemicals. The versatility of this compound as a building block is a key driver of its importance in synthetic chemistry.

Agrochemical Research Lead Identification (Mechanism-focused)

The pyrimidine scaffold is a key component in a number of commercially successful pesticides. Research in the field of agrochemicals has shown that pyrimidin-4-amine derivatives can exhibit significant insecticidal and fungicidal activities. acs.orgnih.gov This suggests that this compound could serve as a valuable lead compound for the discovery of new crop protection agents.

The mechanism of action of such compounds is often related to their ability to inhibit specific enzymes in the target pests. For example, some pyrimidine derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. nih.gov The fluorine atom in this compound can enhance the biological activity of the molecule by increasing its metabolic stability and binding affinity to the target enzyme.

The process of lead identification in agrochemical research involves synthesizing and screening a library of related compounds to identify those with the most potent and selective activity. The structural features of this compound make it an attractive starting point for such a library, with the potential to develop new pesticides with novel modes of action.

Table 2: Research Findings on Related Pyrimidine-4-amine Derivatives in Agrochemicals

Compound Type Target Pest/Fungus Mechanism of Action (if known) Reference
Pyrimidin-4-amine derivatives with 1,2,4-oxadiazole (B8745197) moiety Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, Pseudoperonospora cubensis Acetylcholinesterase (AChE) inhibition acs.orgnih.gov

Corrosion Inhibition Research

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is an ongoing area of research. Aminopyrimidine derivatives have shown promise as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netresearchgate.net The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface and form a protective film.

The adsorption process is facilitated by the presence of heteroatoms (such as nitrogen in the pyrimidine ring) and pi-electrons, which can interact with the vacant d-orbitals of the metal. The amino group and the fluorine atom in this compound are expected to enhance its adsorption properties and, consequently, its corrosion inhibition efficiency.

Studies on related compounds, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, have demonstrated that the inhibition efficiency increases with the concentration of the inhibitor and is dependent on the temperature and the nature of the corrosive medium. researchgate.net Similar investigations using this compound could reveal its potential as a novel and effective corrosion inhibitor for industrial applications.

Table 3: Mentioned Compounds

Compound Name
This compound
4-[18F]Fluoro-5-methylpyridin-2-yl
4-amino-5-aminomethyl-2-methylpyrimidine
Acetylcholinesterase

Future Perspectives and Emerging Research Directions

Advancements in Asymmetric Synthesis and Stereoselective Functionalization of Pyrimidine (B1678525) Derivatives

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals where stereochemistry often dictates biological activity. The asymmetric synthesis of pyrimidine derivatives is a rapidly advancing field. Researchers are moving beyond classical methods to develop more sophisticated and efficient catalytic systems. Novel chiral catalysts and organocatalytic methods are being explored to introduce stereocenters with high enantioselectivity. researchgate.net

A key focus is the stereoselective functionalization of the pyrimidine core. This includes direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. acs.orgnih.govnih.gov For instance, visible-light-driven photocatalysis is emerging as a powerful tool for the site-selective introduction of functional groups onto the pyridine (B92270) scaffold, a strategy that is being adapted for pyrimidines. acs.org These methods allow for the precise installation of substituents at specific positions, which is crucial for tuning the properties of the final molecule.

Research FocusKey MethodologiesPotential Impact on 4-Fluoro-5-methylpyrimidin-2-amine
Asymmetric SynthesisOrganocatalysis, Chiral Metal CatalysisAccess to novel chiral analogs with potentially enhanced biological activity.
Stereoselective C-H FunctionalizationTransition-Metal Catalysis, PhotocatalysisDirect and efficient diversification of the pyrimidine core for structure-activity relationship studies. acs.orgnih.gov
Deconstruction-ReconstructionRing-opening and closing strategiesTransformation of the pyrimidine core into other heterocyclic systems, expanding accessible chemical space. nih.gov

Integration of Flow Chemistry and Continuous Processing for this compound Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry to improve the safety, efficiency, and scalability of chemical processes. acs.orgmdpi.com Continuous flow synthesis offers numerous advantages over traditional batch methods, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. mdpi.comacs.org

The synthesis of pyrimidine derivatives, including intermediates for active pharmaceutical ingredients (APIs), is well-suited for flow chemistry. acs.org Research has demonstrated the successful continuous flow synthesis of structurally related compounds, such as 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for Vitamin B1. acs.orgacs.org These established protocols provide a strong foundation for developing a continuous manufacturing process for this compound. This would not only make its production more economical and sustainable but also facilitate rapid library synthesis for research and development.

Rational Design of Pyrimidine-Based Smart Materials

The unique electronic and hydrogen-bonding properties of the pyrimidine ring make it an attractive scaffold for the design of "smart" materials with tunable optical, electronic, or responsive characteristics. rasayanjournal.co.inscite.ai The rational design of these materials involves a deep understanding of structure-property relationships, often aided by computational modeling. mdpi.com

One emerging area is the development of pyrimidine-based push-pull systems for applications in organic electronics, such as dye-sensitized solar cells (DSSCs). scite.ai In these systems, the pyrimidine core can act as part of a conjugated bridge or as an acceptor unit. The introduction of specific substituents, like the fluoro and methyl groups in this compound, can precisely modulate the electronic properties and influence the performance of the resulting device. Future research will likely focus on incorporating this and similar pyrimidines into more complex architectures for advanced materials.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which studies the non-covalent interactions between molecules, is a key field for developing complex, functional systems. The ability of pyrimidine bases to form specific hydrogen bonds makes them excellent building blocks for self-assembly. nih.govacs.orgnih.gov

Researchers are exploring the synthesis of pyrimidine-based amphiphiles that can self-assemble in aqueous solutions to form nano-aggregates like micelles or vesicles. nih.govacs.orgresearchgate.net These structures have potential applications in drug delivery and nanotechnology. The specific substitution pattern of this compound, with its hydrogen bond donors and acceptors and the potential for halogen bonding from the fluorine atom, makes it an intriguing candidate for designing novel self-assembling systems with unique properties. The spontaneous formation of two-dimensional monolayers of pyrimidine bases on surfaces is also being investigated for its potential role in the origins of life and for applications in materials science. nih.gov

In Silico Driven Discovery and Optimization of Pyrimidine Derivatives for Specific Research Probes

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research. nano-ntp.com These methods allow for the rapid screening of virtual compound libraries, the prediction of molecular properties, and the optimization of lead compounds before their synthesis, saving significant time and resources. nano-ntp.comresearchgate.net

For pyrimidine derivatives, molecular docking and quantitative structure-activity relationship (QSAR) studies are widely used to design molecules with specific biological targets. researchgate.neteurekaselect.commdpi.combenthamdirect.comresearchgate.net These computational approaches can be used to design research probes based on the this compound scaffold. By modeling the interactions of this compound with a target protein, researchers can rationally design derivatives with enhanced affinity and selectivity, which can then be synthesized and used to study biological processes.

Computational TechniqueApplication in Pyrimidine Research
Molecular DockingPredicting the binding mode and affinity of pyrimidine derivatives to biological targets like enzymes and receptors. nano-ntp.comresearchgate.net
3D-QSARElucidating the relationship between the 3D structure of pyrimidine compounds and their biological activity. mdpi.comresearchgate.net
Molecular DynamicsSimulating the dynamic behavior of pyrimidine-protein complexes to understand binding stability. nano-ntp.com
Virtual ScreeningIdentifying potential hit compounds from large databases for further experimental validation. mdpi.com

Development of Bioorthogonal Tools and Chemogenetic Switches Based on this compound

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biological processes. Modified nucleobases are key components in the development of bioorthogonal tools and chemogenetic switches. Given that pyrimidines are fundamental components of nucleic acids, derivatives like this compound are prime candidates for such applications. imperfectpharmacy.inyoutube.com

The unique fluorine and methyl substitutions could serve as chemical handles or recognition elements. For example, a fluorinated pyrimidine could be incorporated into DNA or RNA and then selectively targeted with a probe for imaging or therapeutic purposes. In chemogenetics, a modified pyrimidine could be used to create an engineered receptor that is activated only by a specific, otherwise inert, small molecule, allowing for precise control over cellular signaling pathways. The study of pyrimidine nucleotide metabolism provides the foundational knowledge for designing these sophisticated biological tools. nih.govnih.gov

Sustainable Synthesis and Green Chemistry Approaches in Pyrimidine Research

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. The focus is on developing methods that are more environmentally benign, use less hazardous materials, and are more energy-efficient. rasayanjournal.co.inbenthamdirect.com The synthesis of pyrimidines is an area where green chemistry is having a significant impact. nih.govresearchgate.netbenthamdirect.com

Traditional methods for pyrimidine synthesis often involve harsh conditions and toxic reagents. rasayanjournal.co.in Modern approaches are shifting towards multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form the product, reducing waste and simplifying procedures. acs.orgnih.govresearchgate.netresearchgate.net Other green techniques being applied to pyrimidine synthesis include:

Microwave-assisted synthesis: To reduce reaction times and improve yields. rasayanjournal.co.innih.gov

Ultrasound-assisted synthesis: As an alternative energy source to promote reactions. rasayanjournal.co.innih.gov

Use of green solvents: Such as water or ionic liquids, to replace volatile organic compounds. benthamdirect.comresearchgate.net

Catalyst-free and solvent-free reactions: To further minimize environmental impact. nih.govnih.gov

These sustainable methods are being actively developed for the synthesis of a wide range of pyrimidine derivatives and will be crucial for the environmentally responsible production of this compound. acs.orgnih.gov

Q & A

Q. How to design a structure-activity relationship (SAR) study for fluorinated pyrimidines?

  • Methodological Answer :
  • Substituent Scanning : Synthesize analogs with varied substituents (e.g., methyl, methoxy) at C-4/C-5 ().
  • Biological Assays : Test antibacterial/antifungal activity () using MIC protocols.
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., DNA methyltransferases in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.